molecular formula C12H14F3NO3 B2789323 3-(3-Methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid CAS No. 1443239-04-0

3-(3-Methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid

Cat. No.: B2789323
CAS No.: 1443239-04-0
M. Wt: 277.243
InChI Key: WDYCDXRQXAFONN-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid is a compound that combines the azetidine ring with a methoxyphenyl group and is stabilized as a trifluoroacetate salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate ring closure and subsequent functionalization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the azetidine ring or the methoxyphenyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

3-(3-Methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of azetidine derivatives with biological targets.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets. The trifluoroacetate salt form helps stabilize the compound, making it more suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenoxy)azetidine hydrochloride
  • 3-(3-Methoxyphenoxy)azetidine hydrochloride
  • 3-(Benzyloxy)azetidine hydrochloride

Uniqueness

3-(3-Methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine ring with a methoxyphenyl group and its stabilization as a trifluoroacetate salt. This structural combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

IUPAC Name

3-(3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.C2HF3O2/c1-12-10-4-2-3-8(5-10)9-6-11-7-9;3-2(4,5)1(6)7/h2-5,9,11H,6-7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYCDXRQXAFONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443239-04-0
Record name 3-(3-methoxyphenyl)azetidine; trifluoroacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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